1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJDOERUZGUKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200690 | |
| Record name | Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-63-4 | |
| Record name | Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A common approach involves the reaction of 3-bromobenzamide with thionyl chloride (SOCl₂) to form a thioamide intermediate, followed by cyclization with hydrazine hydrate. For example, heating 3-bromobenzamide (1 equiv) with excess SOCl₂ at 60–70°C for 4 hours yields 3-(3-bromophenyl)-1,2,4-thiadiazol-5-amine. This intermediate is critical for subsequent functionalization.
Hydrazine-Based Cyclization
Alternative routes employ ethyl hydrazinecarboxylate and acetophenone derivatives. For instance, refluxing 3-bromoacetophenone with ethyl hydrazinecarboxylate in chloroform with catalytic HCl generates a hydrazone, which undergoes cyclization with SOCl₂ to form the 1,2,4-thiadiazole ring. This method achieves moderate yields (65–73%) and is scalable for gram-scale production.
Functionalization with Piperazine
Introducing the piperazine moiety requires nucleophilic substitution at the 5-position of the thiadiazole ring.
Chloroacetylation of the Thiadiazole Amine
The amine group at the 5-position of 3-(3-bromophenyl)-1,2,4-thiadiazol-5-amine is replaced with a chloro group to enable piperazine coupling. Treatment with chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) and triethylamine (TEA) at 0–5°C produces 5-chloro-3-(3-bromophenyl)-1,2,4-thiadiazole. This intermediate is highly reactive, necessitating low-temperature conditions to minimize side reactions.
Nucleophilic Substitution with Piperazine
The chloro intermediate reacts with piperazine (2.0 equiv) in dry benzene or dimethylformamide (DMF) under reflux for 12–24 hours. Triethylamine (1.5 equiv) is added to scavenge HCl, driving the reaction to completion. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with purity >95%.
Table 1: Optimization of Piperazine Substitution
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Dry Benzene | DMF | Dry Benzene |
| Temperature | Reflux (80°C) | 100°C | Reflux (80°C) |
| Reaction Time | 24 hours | 12 hours | 18 hours |
| Yield | 68% | 72% | 75% |
Alternative Synthetic Routes
One-Pot Thiadiazole-Piperazine Assembly
Recent advancements propose a one-pot method where 3-bromoacetophenone, thiourea, and piperazine react sequentially. In this approach, cyclization and substitution occur in situ using SOCl₂ and TEA, reducing purification steps and improving overall yield (70–78%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the piperazine substitution step, achieving 80% yield with reduced side products. This method is advantageous for high-throughput synthesis but requires specialized equipment.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures.
Substitution: Nucleophiles such as amines or thiols; solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit antimicrobial properties. For instance, studies have shown that compounds similar to 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group enhances lipophilicity, which is crucial for membrane penetration .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer effects. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been a focus of several studies.
Case Study:
In a research article from Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiadiazole-piperazine hybrids and evaluated their cytotoxicity against various cancer cell lines. Results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Neuropharmacological Effects
The piperazine structure is known for its psychoactive properties. Compounds like 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine have been investigated for their potential use in treating neurological disorders.
Case Study:
A study highlighted in European Journal of Medicinal Chemistry examined the effects of thiadiazole-piperazine derivatives on neurotransmitter systems. The findings suggested that these compounds could modulate serotonin and dopamine receptors, indicating potential applications in treating anxiety and depression .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 3-bromophenyl group distinguishes this compound from other phenylpiperazines. Substituent effects on receptor binding and physicochemical properties are critical:
Key Observations :
- Bromine’s larger atomic radius compared to Cl or CF₃ may sterically hinder receptor interactions but enhance lipophilicity, affecting blood-brain barrier penetration.
- Electron-withdrawing groups (e.g., -Br, -NO₂) stabilize the thiadiazole ring but may reduce metabolic stability compared to electron-donating groups (e.g., -OCH₃).
Thiadiazole vs. Other Heterocycles
The 1,2,4-thiadiazole scaffold differentiates this compound from simpler phenylpiperazines:
Key Observations :
- Thiadiazole rings enhance π-π stacking and hydrogen bonding, improving target engagement.
Functional Comparison: Receptor Subtype Selectivity
Phenylpiperazines often target serotonin (5-HT) receptors. Substituent position and electronic properties dictate subtype specificity:
Key Observations :
- 3-Substituted phenyl groups (Br, Cl, CF₃) favor 5-HT1B/2C interactions, while 2- or 4-substituents (e.g., -OCH₃) shift affinity to 5-HT1A or other subtypes.
- The target compound’s 3-bromophenyl group may align it with 5-HT1B/2C activity, but steric effects from bromine could modulate potency compared to TFMPP or mCPP.
Pharmacological and Therapeutic Potential
- Pain Management: Thiadiazole-piperazine hybrids like JNJ-1661010 inhibit FAAH, elevating endocannabinoids and producing analgesia .
- Antibacterial Activity : 2-Methoxyphenyl derivatives exhibit antibacterial effects, suggesting substituent-driven diversification .
Biological Activity
1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine moiety linked to a thiadiazole ring, which is known for its diverse biological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is , with a molecular weight of approximately 300.22 g/mol. The presence of the bromophenyl group enhances its lipophilicity and potentially its biological activity.
Anticancer Activity
Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant anticancer properties. For instance, derivatives similar to 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Induces cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 9.6 | Down-regulates MMP2 and VEGFA expression |
| HeLa (Cervical Cancer) | Varies | Induces apoptosis via caspase activation |
Case Study: A study demonstrated that a related thiadiazole derivative significantly inhibited the growth of MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against a variety of bacterial strains, suggesting potential as antibacterial agents.
The proposed mechanisms by which 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression .
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases .
Synthesis
The synthesis of 1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multi-step reactions starting from commercially available piperazine and brominated thiadiazole precursors. The general synthetic route can be outlined as follows:
- Formation of Thiadiazole: Reacting appropriate hydrazine derivatives with carbon disulfide followed by cyclization.
- Bromination: Introducing the bromine substituent on the phenyl ring.
- Coupling Reaction: Finally, coupling the thiadiazole with piperazine under suitable conditions.
Q & A
Q. What synthetic strategies are optimal for preparing 1-[3-(3-bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine?
The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example:
- Step 1 : Formation of the 1,2,4-thiadiazole core via cyclization of thiourea intermediates with bromine-containing aryl precursors (analogous to methods in ).
- Step 2 : Piperazine coupling through nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) (as in ).
- Key reagents : CuSO₄·5H₂O/sodium ascorbate for click chemistry (), and K₂CO₃/DMF for SN2 reactions ().
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ().
Q. How can the structure of this compound be validated experimentally?
- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm; thiadiazole carbons at ~160–170 ppm) ().
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] for C₁₂H₁₂BrN₄S: calc. 323.0, observed 323.1) ().
- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures ().
Q. What preliminary pharmacological assays are recommended for this compound?
- Receptor binding : Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors due to structural similarity to arylpiperazines (IC₅₀ values via radioligand assays; see ).
- Enzyme inhibition : Test for FAAH (fatty acid amide hydrolase) activity using fluorometric assays, as thiadiazole-piperazine hybrids are known mechanism-based inhibitors ().
- Cytotoxicity : MTT or Presto Blue™ assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Modify the bromophenyl group (e.g., replace Br with CF₃ or NO₂) and thiadiazole ring (e.g., oxadiazole analogs) to assess electronic effects ().
- Linker optimization : Test alkyl/ether spacers between thiadiazole and piperazine to evaluate conformational flexibility ().
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like FAAH or 5-HT₁A ().
Q. How can contradictory biological activity data be resolved?
- Case example : If a derivative shows high 5-HT₁A affinity but low FAAH inhibition, perform:
- Kinetic assays : Determine inhibition constants (Kᵢ) and mechanism (competitive vs. non-competitive).
- Metabolic stability tests : Assess hepatic microsomal degradation to rule out pharmacokinetic interference ().
- Off-target screening : Use proteome-wide affinity profiling to identify unintended targets ().
Q. What advanced analytical methods address purity and stability challenges?
- HPLC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) with a C18 column and 0.1% formic acid mobile phase ().
- Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via H NMR ().
- Thermal analysis : DSC/TGA to determine melting points and decomposition profiles ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
